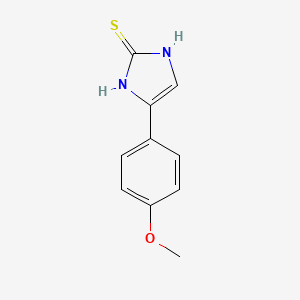

5-(4-methoxyphenyl)-1H-imidazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

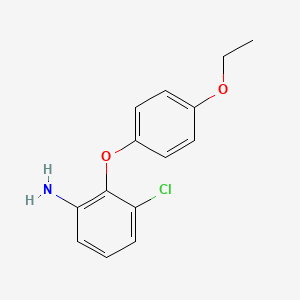

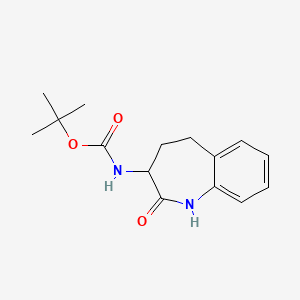

The compound “5-(4-methoxyphenyl)-1H-imidazole-2-thiol” is a derivative of imidazole, which is a planar five-membered ring. It is a heterocycle with two non-adjacent nitrogen atoms . The “4-methoxyphenyl” group indicates the presence of a phenyl ring with a methoxy (OCH3) substituent at the 4th position .

Synthesis Analysis

While specific synthesis methods for “5-(4-methoxyphenyl)-1H-imidazole-2-thiol” were not found, there are general methods for synthesizing imidazole derivatives. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of similar compounds .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

The compound 5-(4-methoxyphenyl)-1H-imidazole-2-thiol has been studied for its neuropharmacological properties. Specifically, a structurally similar compound, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, demonstrated potent serotonin-3 receptor antagonism. This research indicated its potential for penetrating the blood-brain barrier, making it a useful pharmacological tool for both in vitro and in vivo studies related to neurology (Rosen et al., 1990).

Corrosion Inhibition

Research on imidazole derivatives, including those structurally related to 5-(4-methoxyphenyl)-1H-imidazole-2-thiol, has shown their potential as corrosion inhibitors. These derivatives have demonstrated significant corrosion inhibition efficiency, highlighting their application in protecting metals against corrosion in acidic environments. This application is particularly relevant in the context of mild steel preservation (Prashanth et al., 2021).

Medicinal Chemistry

In medicinal chemistry, imidazole derivatives including 5-(4-methoxyphenyl)-1H-imidazole-2-thiol, have been explored for their biological activities. Their ionizable aromatic composition and presence of the imidazole ring enhance their pharmacokinetic characteristics, making them viable for developing medicines to optimize solubility and bioavailability. Their synthesis methods and structural reactions offer considerable scope in this field, especially due to their antimicrobial and anticancer activities (Ramanathan, 2017).

Nonlinear Optical Behavior

5-(4-methoxyphenyl)-1H-imidazole-2-thiol derivatives have been studied for their potential in non-linear optical (NLO) applications. Research has demonstrated that these compounds exhibit good NLO behavior, making them candidates for use in NLO devices. This application is significant in the field of optoelectronics, especially for organic light-emitting diodes (OLED) and other optical technologies (Ulahannan et al., 2020).

Enzymatic Inhibition

Research into the enzymatic potential of 5-(4-methoxyphenyl)-1H-imidazole-2-thiol derivatives has revealed their capabilities as cholinesterase inhibitors. These studies are critical in the development of treatments for diseases like Alzheimer's, where cholinesterase inhibitors can play a vital role (Arfan et al., 2018).

Zukünftige Richtungen

While specific future directions for “5-(4-methoxyphenyl)-1H-imidazole-2-thiol” were not found, research on similar compounds like substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles is ongoing. These compounds are being studied for their potential to inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner .

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-13-8-4-2-7(3-5-8)9-6-11-10(14)12-9/h2-6H,1H3,(H2,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWRBVZEHVWOEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90535013 |

Source

|

| Record name | 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methoxyphenyl)-1H-imidazole-2-thiol | |

CAS RN |

10486-41-6 |

Source

|

| Record name | 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole](/img/structure/B1356414.png)

![1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B1356421.png)

![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)